5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
CAS No.: 109533-51-9
Cat. No.: VC0034161
Molecular Formula: C10H5N
Molecular Weight: 139.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109533-51-9 |
|---|---|
| Molecular Formula | C10H5N |
| Molecular Weight | 139.157 |
| IUPAC Name | 8-azatetracyclo[5.4.0.02,4.03,6]undeca-1,3,6,8,10-pentaene |
| Standard InChI | InChI=1S/C10H5N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3H,4H2 |
| Standard InChI Key | MBNDRHQICBTEIU-UHFFFAOYSA-N |
| SMILES | C1C2=C3C1=C4C(=C23)C=CC=N4 |
Introduction
Chemical Structure and Properties
5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine possesses a unique molecular architecture that combines multiple ring systems. The compound features a cyclopropane ring fused to a cyclopentene structure, which is further connected to a pyridine ring, creating a compact and rigid molecular framework.
Molecular Identification and Basic Properties
The compound is identifiable through several standard chemical identifiers, summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 109533-51-9 |
| Molecular Formula | C10H5N |
| Molecular Weight | 139.157 g/mol |
| IUPAC Name | 8-azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-1,3,6,8,10-pentaene |
The structure contains 10 carbon atoms and 1 nitrogen atom, with a relatively low hydrogen content (only 5 hydrogen atoms), indicating a high degree of unsaturation and aromaticity. This composition contributes to the compound's rigidity and potential for π-electron interactions, which are important factors in its chemical behavior.
Chemical Reactivity
The chemical reactivity of 5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine is primarily governed by its unique structural features. The presence of multiple fused rings creates a distinctive electronic environment that influences its participation in various chemical transformations.
Reaction Patterns
The compound is expected to undergo several types of reactions typical of nitrogen heterocycles:
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Electrophilic substitution reactions, particularly at positions activated by the nitrogen atom
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Nucleophilic addition or substitution reactions at electron-deficient carbon centers
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Ring-opening reactions of the strained cyclopropane moiety under specific conditions
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Coordination with metals through the nitrogen lone pair, enabling potential catalytic applications
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Cycloaddition reactions involving the unsaturated portions of the molecule
The strained cyclopropane ring is particularly reactive and can undergo ring-opening reactions with various nucleophiles, electrophiles, or under radical conditions. This reactivity could be harnessed to introduce functional groups at specific positions in the molecule.
Structural Modifications
The reactivity profile suggests several potential structural modifications that could be achieved:
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Functionalization of the pyridine ring through standard heterocyclic chemistry
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Opening of the cyclopropane ring to generate new derivatives
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Reduction of specific double bonds to create partially saturated analogues
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Introduction of substituents at various positions to tune physical and chemical properties
These modifications could lead to the development of derivatives with altered biological activities or physical properties, expanding the potential applications of this molecular scaffold.
Comparison with Similar Compounds
5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine belongs to a broader family of fused heterocyclic compounds. Comparing its properties with structurally related molecules provides valuable insights into its unique characteristics and potential applications.
Structural Analogues
A closely related compound is 8-Azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-7,9,11-triene (CAS: 108744-35-0), which is a tetrahydro derivative of the target compound. This related structure has a molecular formula of C10H9N and a molecular weight of 143.19 g/mol, indicating additional hydrogen atoms from partial saturation of the ring system .
Other related heterocyclic systems include:
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6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues
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Various quinoline derivatives with fused cycloalkyl structures
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Pyridine-containing macrocyclic compounds used in pharmaceutical applications, such as components of the HCV NS3/4A protease inhibitor grazoprevir
Comparative Properties
The comparison between 5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine and its structural analogues reveals several distinctions:
The fully unsaturated nature of 5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine distinguishes it from partially saturated analogues, likely conferring greater planarity and potential for π-stacking interactions, which could be significant for biological activities involving interactions with DNA or proteins.
Future Research Directions
The current state of knowledge regarding 5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine highlights several promising avenues for future research and development.
Synthetic Methodology Development
Improving the accessibility of this compound requires:
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Development of efficient and scalable synthetic routes
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Optimization of reaction conditions to improve yields
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of chemoenzymatic methods for stereoselective synthesis
These advancements would facilitate more extensive structure-activity relationship studies and potential applications in various fields.
Biological Evaluation
Further studies are needed to elucidate the specific biological effects of 5,6-Methanocyclopropa cyclopenta[1,2-b]pyridine and its derivatives, including:
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Screening against various biological targets to identify potential therapeutic applications
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Assessment of toxicological profiles
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Structure-activity relationship studies to identify key pharmacophore elements
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Evaluation of metabolism and pharmacokinetic properties
Given the activity profiles of related heterocyclic compounds, investigations into antimicrobial, antiviral, and anticancer activities would be particularly valuable .
Material Science Applications
The rigid, planar structure of this compound suggests potential applications in material science:
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As components in organic electronic devices
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In the development of novel liquid crystals
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As building blocks for supramolecular assemblies
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In the creation of fluorescent probes or sensors
Research into these applications would benefit from detailed studies of the compound's photophysical properties and intermolecular interactions.
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